molecular formula C8H5Br2N3 B15131594 3,6-Dibromo-1,8-naphthyridin-2-amine CAS No. 113518-91-5

3,6-Dibromo-1,8-naphthyridin-2-amine

Cat. No.: B15131594
CAS No.: 113518-91-5
M. Wt: 302.95 g/mol
InChI Key: SEOXKCSSUVFJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1,8-naphthyridin-2-amine is a halogenated 1,8-naphthyridine derivative that serves as a versatile and valuable synthetic intermediate for researchers. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, known for its strong hydrogen-bond accepting ability and capacity to coordinate with various metal ions . This particular compound is functionally characterized by its two bromine atoms and a single amine group, making it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate more complex, multi-substituted structures . In biomedical research, 1,8-naphthyridine-based compounds show a broad spectrum of promising biological activities. They are investigated as potential candidates for developing antibacterial, antitumor, anti-malaria, and anti-proliferative drugs, as well as treatments for neurological conditions like anxiety and Parkinson's disease . The structure of this compound, featuring a bromine at the 3- and 6- positions, is particularly useful for constructing novel molecules targeted at tyrosine kinases and other biological receptors . Beyond pharmaceutical applications, this compound is a key precursor in materials science. Its structural framework can be used to construct advanced organic materials, including ligands for catalytic transition metal complexes , and fluorescent sensors whose optical properties change in response to acids or metal ions . Researchers will find this high-purity intermediate essential for pioneering work in multiple fields. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113518-91-5

Molecular Formula

C8H5Br2N3

Molecular Weight

302.95 g/mol

IUPAC Name

3,6-dibromo-1,8-naphthyridin-2-amine

InChI

InChI=1S/C8H5Br2N3/c9-5-1-4-2-6(10)7(11)13-8(4)12-3-5/h1-3H,(H2,11,12,13)

InChI Key

SEOXKCSSUVFJOI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1Br)N)Br

Origin of Product

United States

Reactivity and Derivatization of 3,6 Dibromo 1,8 Naphthyridin 2 Amine

Chemical Transformations of the Amino Group

The 2-amino group in 3,6-Dibromo-1,8-naphthyridin-2-amine is a key site for various chemical modifications, including acylation, alkylation, and diazotization reactions. These transformations are fundamental in creating libraries of compounds with potentially diverse biological activities.

The amino group of 2-amino-1,8-naphthyridine derivatives can undergo acylation to form the corresponding amides. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, 2-acylamino-1,8-naphthyridine has been synthesized, which features a hydrogen bonding donor (N-H) and two acceptors (ring nitrogens). nih.gov

Alkylation of the amino group can also be achieved, leading to the formation of secondary or tertiary amines. These reactions expand the structural diversity of the 1,8-naphthyridine (B1210474) core.

Table 1: Examples of Acylation and Alkylation Reactions
Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride, baseN-(3,6-Dibromo-1,8-naphthyridin-2-yl)amide
AlkylationAlkyl halide, baseN-Alkyl-3,6-dibromo-1,8-naphthyridin-2-amine

The primary aromatic amino group of 2-amino-1,8-naphthyridine derivatives can be converted to a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a valuable intermediate that can undergo various subsequent reactions.

One of the most common applications of diazotization is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This provides a method to introduce a range of substituents onto the 1,8-naphthyridine ring that might be difficult to achieve through direct substitution methods. organic-chemistry.org For example, the amino group can be converted into a bromo or chloro group. nih.gov Diazonium salts can also be converted to hydroxyl groups. wikipedia.org

Table 2: Diazotization and Subsequent Reactions
ReactionReagents and ConditionsProduct
DiazotizationNaNO2, H+3,6-Dibromo-1,8-naphthyridin-2-yl diazonium salt
Sandmeyer Reaction (Bromination)CuBr2,3,6-Tribromo-1,8-naphthyridine
Sandmeyer Reaction (Chlorination)CuCl3,6-Dibromo-2-chloro-1,8-naphthyridine
Sandmeyer Reaction (Cyanation)CuCN3,6-Dibromo-1,8-naphthyridine-2-carbonitrile
HydroxylationH2O, heat3,6-Dibromo-1,8-naphthyridin-2-ol

Reactivity of Bromine Substituents in Cross-Coupling and Substitution Reactions

The bromine atoms at the 3- and 6-positions of the 1,8-naphthyridine ring are susceptible to a variety of cross-coupling and substitution reactions, which are pivotal for the construction of more elaborate molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce aryl or vinyl groups at the 3- and/or 6-positions. semanticscholar.org

Table 3: Suzuki-Miyaura Coupling Reaction
ReactantReagents and ConditionsProduct
This compoundArB(OH)2, Pd catalyst, base3-Aryl-6-bromo-1,8-naphthyridin-2-amine or 3,6-Diaryl-1,8-naphthyridin-2-amine

The formation of carbon-heteroatom bonds is another important transformation for derivatizing this compound. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be used to introduce various amine functionalities at the 3- and/or 6-positions of the naphthyridine ring. organic-chemistry.org

Similarly, the Ullmann condensation can be employed to form carbon-oxygen bonds. wikipedia.org This reaction typically involves the use of a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org

Table 4: Carbon-Heteroatom Bond Forming Reactions
ReactionReagents and ConditionsProduct Type
Buchwald-Hartwig AminationAmine, Pd catalyst, baseSubstituted amino-1,8-naphthyridine
Ullmann Condensation (C-O)Alcohol/Phenol, Cu catalyst, baseSubstituted alkoxy/aryloxy-1,8-naphthyridine

Electrophilic and Nucleophilic Reactions on the 1,8-Naphthyridine Ring System

The 1,8-naphthyridine ring itself can participate in both electrophilic and nucleophilic reactions, although the presence of the electron-donating amino group and the electron-withdrawing bromine atoms influences the reactivity and regioselectivity of these transformations.

The nitrogen atoms in the 1,8-naphthyridine ring make it an electron-deficient system, which generally disfavors electrophilic aromatic substitution. However, under certain conditions, such reactions may be possible.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by electron-withdrawing groups. In the case of this compound, the bromine atoms can act as leaving groups in SNAr reactions, although this is generally less facile than the palladium-catalyzed cross-coupling reactions. The reactivity of different positions on the naphthyridine ring towards nucleophiles can depend on the specific nucleophile and reaction conditions. researchgate.net

Reduction and Oxidation Processes of the Naphthyridine Core

The reactivity of the 1,8-naphthyridine core in "this compound" towards reduction and oxidation is influenced by the presence of the bromo and amino substituents. These functional groups modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to reagents that add or remove electrons and oxygen atoms.

Reduction Processes

The reduction of the 1,8-naphthyridine ring system can be achieved through various methods, primarily catalytic hydrogenation. This process typically leads to the saturation of one or both of the pyridine (B92270) rings, yielding tetrahydro- or decahydro-1,8-naphthyridines, respectively.

Catalytic Hydrogenation:

The asymmetric hydrogenation of substituted 1,5-naphthyridines has been successfully achieved using chiral cationic ruthenium diamine complexes, affording 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. A similar approach could potentially be applied to 1,8-naphthyridine derivatives. For instance, various 1,5-naphthyridine (B1222797) derivatives have been efficiently hydrogenated to their corresponding tetrahydro derivatives with up to 99% enantiomeric excess. nih.gov

In the context of "this compound," catalytic hydrogenation presents a potential challenge of chemoselectivity. The bromo substituents are susceptible to hydrogenolysis, which would lead to their replacement by hydrogen atoms. The choice of catalyst and reaction conditions would be crucial to selectively reduce the naphthyridine core while preserving the carbon-bromine bonds. Catalysts such as Raney nickel, when used with sodium borohydride (B1222165), have been shown to be effective for the reduction of aromatic nitro compounds to amines, suggesting their potential utility in other reductions of substituted aromatic systems. researchgate.net

SubstrateCatalystProductKey Findings
2,6-disubstituted 1,5-naphthyridinesChiral cationic ruthenium diamine complexes1,2,3,4-tetrahydro-1,5-naphthyridinesHigh enantioselectivity (up to 99% ee) and full conversions were achieved. nih.gov
Aromatic nitro compoundsRaney nickel / NaBH4Aromatic aminesAn efficient, mild, and practical method for the reduction of aromatic nitro compounds. researchgate.net

Reduction with Metal Hydrides:

Complex metal hydrides are versatile reagents for the reduction of various functional groups. While reagents like lithium aluminum hydride can reduce a wide range of functionalities, milder reagents such as sodium borohydride are typically used for the reduction of aldehydes and ketones. However, the reducing power of sodium borohydride can be enhanced by the addition of transition metal complexes. For example, a NaBH4/Ni(PPh3)4 system has been used for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.comjsynthchem.com This suggests that modified borohydride reagents could potentially be employed for selective reductions in the presence of other functional groups on the 1,8-naphthyridine core.

Oxidation Processes

The oxidation of the "this compound" core can occur at the nitrogen atoms of the naphthyridine ring, leading to the formation of N-oxides. The amino group is also a potential site for oxidation, although the pyridine nitrogens are generally more susceptible to N-oxidation.

N-Oxide Formation:

The oxidation of pyridine and its derivatives to the corresponding N-oxides is a well-established transformation, often carried out using peroxy acids such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). A process for the oxidation of halopyridines to halopyridine-N-oxides using in-situ generated peracetic acid has been described. google.com This methodology could likely be adapted for the N-oxidation of "this compound." The presence of the electron-donating amino group and the electron-withdrawing bromo groups will influence the reactivity of the two nitrogen atoms in the 1,8-naphthyridine ring. The nitrogen atom at the 8-position, being in a pyridine ring with an amino substituent, is expected to be more electron-rich and thus more susceptible to electrophilic attack by the oxidizing agent compared to the nitrogen at the 1-position, which is part of the dibrominated ring.

The kinetics of the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid have been studied, indicating that the reaction involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net While this points to the potential for oxidation at the exocyclic amino group, the formation of N-oxides at the ring nitrogens is generally the more favored pathway for pyridine-like heterocycles.

SubstrateOxidizing AgentProductKey Findings
2-chloropyridine or 2-bromopyridinePeracetic acid (in-situ)2-chloropyridine-N-oxide or 2-bromopyridine-N-oxideCatalyzed by maleic acid, maleic anhydride, or phthalic anhydride. google.com
3-AminopyridinePeroxomonosulfuric acidOxidized productsThe reaction is second order and involves the nucleophilic attack of the amino nitrogen. researchgate.net
1-aminopyridinium bromidesLead(IV) acetate1-acetamido-2-pyridoneOxidation can be accompanied by ring bromination. rsc.org

The resulting N-oxides of 1,8-naphthyridines are valuable intermediates for further functionalization of the heterocyclic ring. For example, pyridine N-oxides can undergo regioselective amination, which has been utilized in the synthesis of 1,8-naphthyridones. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 3,6-Dibromo-1,8-naphthyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The naphthyridine ring has three remaining protons: H-4, H-5, and H-7.

Aromatic Region: The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atoms (-Br). The H-4 proton, being adjacent to the amino group, would likely appear as a doublet and be shifted upfield compared to the parent 1,8-naphthyridine (B1210474). The H-5 and H-7 protons would form an AX or AB system (depending on the magnetic field strength), appearing as two doublets. The bromine at position 6 would cause a downfield shift for the adjacent H-5 and H-7 protons.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, often recorded with proton decoupling, would display eight distinct signals for the carbon atoms of the naphthyridine core, as the molecule is asymmetric.

Substituent Effects: The carbon atoms directly attached to the substituents would be most affected. The C-2 carbon, bonded to the amino group, would experience a significant upfield shift. Conversely, the C-3 and C-6 carbons, bonded to the electronegative bromine atoms, would be shifted downfield. The remaining carbon signals (quaternary and CH) can be assigned based on established substituent effects in pyridine (B92270) and naphthyridine systems. lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
2-NH₂5.0 - 6.0br sShift is solvent and concentration dependent.
4H6.8 - 7.2dCoupled to H-5.
5H7.8 - 8.2dCoupled to H-4.
7H8.3 - 8.7sMay show long-range coupling.
2C~158-162sAttached to -NH₂ group.
3C~110-115sAttached to -Br atom.
4C~138-142sQuaternary carbon.
4aC~120-125sQuaternary carbon.
5C~125-130sCH carbon.
6C~118-123sAttached to -Br atom.
7C~145-150sCH carbon.
8aC~152-156sQuaternary carbon.

Note: These are estimated values. Actual experimental values may vary.

To confirm the assignments from 1D NMR, two-dimensional techniques are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds.

For this compound, key HMBC correlations would be expected:

The H-4 proton would show correlations to the quaternary carbons C-2, C-4a, and C-8a, as well as the brominated carbon C-3.

The H-5 proton would correlate with C-4, C-6, and C-7.

The H-7 proton would show correlations to C-5, C-6, and C-8a.

The amine protons could show a correlation to the C-2 and C-3 carbons.

These long-range correlations allow for the unambiguous assembly of the molecular skeleton, confirming the positions of the substituents on the naphthyridine ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would be characterized by absorptions from the amino group and the aromatic ring. Drawing analogies from 2-aminopyridine, a similar structural motif, allows for detailed predictions. nih.govchemicalbook.com

N-H Vibrations: The primary amine group is expected to show two distinct stretching bands (ν) in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches. An N-H bending or "scissoring" vibration (δ) would be observed in the 1600-1650 cm⁻¹ range. nih.gov

Aromatic Ring Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration (ν) typically appears in the far-infrared region, usually between 500 and 650 cm⁻¹, and may be weak.

Table 2: Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium
Aromatic C-H StretchAr-H3000 - 3100Medium-Weak
N-H Scissoring (Bend)Primary Amine (-NH₂)1600 - 1650Medium-Strong
C=C and C=N Ring StretchNaphthyridine Ring1400 - 1600Medium-Strong
C-N StretchAryl-Amine1260 - 1330Strong
C-Br StretchAryl-Bromide500 - 650Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound (C₈H₅Br₂N₃), the molecular weight is approximately 314.9 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. openstax.org Since the molecule contains two bromine atoms, the molecular ion region would exhibit a characteristic cluster of peaks:

M⁺: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

M+2: A more intense peak (approx. 200% of M⁺) for molecules with one ⁷⁹Br and one ⁸¹Br.

M+4: A peak with similar intensity to M⁺, for molecules with two ⁸¹Br isotopes.

This 1:2:1 isotopic pattern is a definitive signature for a dibrominated compound. docbrown.infoyoutube.com Plausible fragmentation pathways would include the initial loss of a bromine radical (·Br), followed by the sequential loss of hydrocyanic acid (HCN), which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The 1,8-naphthyridine ring system is an aromatic chromophore that undergoes π-π* transitions. The presence of the amino group (-NH₂), a strong electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine.

Studies on related 2-amino-1,8-naphthyridine derivatives show absorption maxima (λ_max) in the range of 330-350 nm. nih.gov It is also anticipated that the compound may exhibit fluorescence, as many 1,8-naphthyridine derivatives are known to be fluorescent. rsc.org The emission maximum would likely be in the 380-450 nm range, with the specific wavelength and quantum yield being influenced by solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would be expected to show a largely planar 1,8-naphthyridine ring system. Furthermore, it would reveal the solid-state packing arrangement. The presence of the amino group and the ring nitrogen atoms provides sites for intermolecular hydrogen bonding (N-H···N), which would likely play a significant role in organizing the molecules into a stable, three-dimensional crystal lattice.

Theoretical and Computational Chemistry Studies on 1,8 Naphthyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 1,8-naphthyridine (B1210474) derivatives. These calculations provide insights that are complementary to experimental data and can often predict properties before a compound is synthesized.

The electronic properties of 1,8-naphthyridine systems are dictated by the arrangement of their molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For many organic molecules, a lower energy gap is associated with enhanced bioactivity due to the facilitation of charge transfer interactions within the molecule. scirp.orgnih.gov In computational studies of various heterocyclic compounds, the HOMO is typically found to act as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, in a study on a Schiff base, the LUMO was distributed over the entire molecule, and the energy gap was indicative of charge-transfer interactions between donor and acceptor groups. nih.gov

Computational models, such as those using the B3LYP functional with a 6-311G++(d,p) basis set, are commonly employed to calculate these electronic parameters. nih.gov The energies of these frontier orbitals are also used to determine global reactivity descriptors, which quantify different aspects of a molecule's reactivity. irjweb.commdpi.com

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. scirp.org
Chemical Hardness (η) -(EHOMO - ELUMO)/2Measures resistance to change in electron distribution. scirp.orgirjweb.com
Chemical Potential (µ) (EHOMO + ELUMO)/2Describes the escaping tendency of electrons from a system. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. scirp.orgmdpi.com
Electrophilicity Index (ω) µ²/2ηQuantifies the ability of a species to accept electrons. irjweb.com
Chemical Softness (S) 1/2ηThe reciprocal of hardness, indicating high polarizability. mdpi.com

This table is generated based on formulas and descriptions found in cited research articles. scirp.orgirjweb.commdpi.com

The biological activity and physical properties of 1,8-naphthyridine derivatives are heavily influenced by their three-dimensional shape and conformational flexibility. Computational methods are used to determine the most stable conformations (lowest energy forms) of these molecules and the energy barriers between different conformations. mdpi.com

For example, in a study of S-benzyl-dithiocarbazate Schiff bases, DFT calculations were used to determine the optimized molecular geometry, including bond lengths and angles. The results showed that the thioketo sulfur and β-nitrogen atoms were in a trans configuration. nih.gov Such calculations can confirm that the computed ground-state geometry corresponds to a true energy minimum on the potential energy surface. The agreement between calculated and experimental (e.g., X-ray crystallography) geometric parameters validates the computational model used. nih.gov

Computational spectroscopy is a powerful tool for interpreting and predicting the spectroscopic signatures of molecules. rsc.org Theoretical calculations can predict vibrational (FTIR, Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to confirm the molecular structure. worldscientific.com

For instance, DFT calculations have been used to compute the vibrational frequencies of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. The calculated spectra, when compared with experimental FTIR and FT-Raman spectra, showed good agreement, helping to assign the observed vibrational bands. worldscientific.com Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. In a study of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the calculated maximum absorption wavelengths were in good agreement with the experimental results, validating the assignment of the observed electronic transitions to π→π* transitions. ias.ac.in

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including those for synthesizing 1,8-naphthyridine derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway.

For example, quantum chemical calculations have been proposed to understand the plausible reaction mechanism for the Friedländer synthesis of 1,8-naphthyridines in water, highlighting the role of hydrogen bonding from the catalyst. acs.org DFT calculations were also used to study the synthetic mechanisms for forming certain pyrrolo[1,5-a]-1,8-naphthyridine compounds. ias.ac.in These studies can reveal the energetics of different proposed pathways and identify key intermediates, providing insights that are often difficult to obtain through experiments alone. ias.ac.inresearchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis (e.g., Hydrogen Bonding)

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure of crystals and the binding of molecules to biological targets. nih.govacs.org The 1,8-naphthyridine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while substituents like amino groups can act as donors.

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in crystal structures. science.gov This analysis helps to identify the significant interactions, such as N-H···N, N-H···O, and π–π stacking, that govern the crystal packing. nih.govscience.gov In the study of cocrystals, DFT and Quantum Theory of Atoms in Molecules (QTAIM) analyses provide detailed information about the topology and energy of these interactions. acs.org For 1,8-naphthyridine derivatives, understanding these hydrogen bonding patterns is crucial, as they are known to be ideal building blocks for molecular recognition, for instance in carbohydrate binding. researchgate.net

Molecular Modeling and Docking Studies (in the context of ligand-receptor interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous studies have employed molecular docking to investigate the potential of 1,8-naphthyridine derivatives as therapeutic agents. For example, docking studies have been performed to evaluate the interactions of these compounds with various biological targets, including:

Adenosine A2A receptors: For potential anti-Parkinson's agents. nih.gov

Human cancer cell lines: To identify potential anticancer agents. researcher.lifetandfonline.com

Enoyl-ACP reductase (InhA) from M. tuberculosis: To develop new anti-mycobacterial drugs. nih.govrsc.org

Histamine H1 receptor: For the design of new antihistaminic agents. nih.gov

These studies typically report a docking score and binding energy, which estimate the binding affinity of the ligand for the receptor. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. nih.govnih.gov For instance, in a study targeting the InhA enzyme, the most active 1,8-naphthyridine compound showed a docking score of -8.424 kcal/mol and formed a key hydrogen bond with the TYR-158 residue. nih.gov Such insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researcher.life

Table 2: Examples of Molecular Docking Studies on 1,8-Naphthyridine Derivatives

Derivative ClassTarget Protein (PDB ID)Top Docking Score (kcal/mol)Key Interacting ResiduesPotential Application
1,8-Naphthyridine-3-carboxamideHuman A2A receptor-8.562Not specifiedAnti-Parkinson's nih.gov
1,8-Naphthyridine-3-carbonitrileMtb InhA (4TZK)-8.424TYR-158, PRO-156, GLY-104Anti-mycobacterial nih.gov
1,8-Naphthyridine-3-carboxylic acidHistamine H1 receptorNot specifiedNot specifiedAntihistaminic nih.gov

This table summarizes data from various molecular docking studies cited in the text. nih.govnih.govnih.gov

An article on the chemical compound “3,6-Dibromo-1,8-naphthyridin-2-amine” cannot be generated as requested. Extensive searches for this specific compound have not yielded any relevant scientific literature or data pertaining to its synthesis, properties, or applications in the specified fields of ligand design, catalysis, or supramolecular chemistry.

The search results did identify related but distinct compounds, including:

3,6-Dibromo-1,8-naphthyridine-2,7-diamine

3,6-Dibromo-2,7-dichloro-1,8-naphthyridine

3,6-Dibromo-1,8-naphthyridine

6-Bromo-1,8-naphthyridin-2-amine

However, per the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to construct the requested article. The absence of data for the target compound prevents a scientifically accurate and informative discussion within the provided outline.

Advanced Applications of 1,8 Naphthyridine Derivatives in Chemical Sciences

Supramolecular Chemistry and Molecular Recognition Phenomena

Hydrogen Bond Driven Interactions in Supramolecular Systems

The 2-amino-1,8-naphthyridine core of 3,6-Dibromo-1,8-naphthyridin-2-amine is exceptionally well-suited for directing supramolecular self-assembly through specific hydrogen bonding interactions. The arrangement of nitrogen atoms within the bicyclic system and the exocyclic amino group creates a well-defined array of hydrogen bond donors and acceptors.

Research on the parent 2-amino-1,8-naphthyridine scaffold reveals its remarkable ability to engage in molecular recognition. Upon protonation of the ring nitrogen under near-neutral pH conditions, the molecule presents a Donor-Donor-Acceptor (D-D-A) hydrogen bonding surface. nih.gov This arrangement is perfectly complementary to the Acceptor-Acceptor-Donor (A-A-D) face of cytosine, a nucleobase in DNA and RNA. This specific and high-affinity interaction has been exploited in the design of small molecules that can target and bind to specific nucleic acid sequences, such as internal loops containing mismatched cytosine bases. nih.govnih.gov

Furthermore, structural studies on related compounds like 2-amino-7-chloro-1,8-naphthyridine have shown that intermolecular N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of another lead to the formation of stable dimeric structures. researchgate.net These dimers can further organize through π–π stacking interactions, creating extended one-dimensional chains. This predictable formation of higher-order structures underscores the potential of this compound to serve as a programmable unit for the construction of complex, non-covalent supramolecular architectures. The bromo-substituents can further influence these interactions through halogen bonding, adding another layer of control over the assembly process.

Table 1: Hydrogen Bonding Characteristics of the 2-Amino-1,8-Naphthyridine Moiety
StateH-Bond PatternComplementary PartnerResulting Interaction
NeutralDonor-Acceptor-Acceptor (D-A-A)Guanine (A-D-D)Recognition of G-rich sequences. researchgate.net
ProtonatedDonor-Donor-Acceptor (D-D-A)Cytosine (A-A-D)High-affinity binding to C-rich sequences. nih.gov
Self-AssembledIntermolecular N-H···NAnother 2-amino-1,8-naphthyridine moleculeFormation of stable dimers and 1D chains. researchgate.net

Functional Materials Research

The optoelectronic properties of the 1,8-naphthyridine (B1210474) scaffold make its derivatives, including this compound, attractive candidates for the development of advanced functional materials.

The rigid, conjugated 1,8-naphthyridine system is an excellent luminophore. Various derivatives have been developed as n-type emitters for OLEDs, demonstrating high fluorescence quantum yields and thermal stability. rsc.orgresearchgate.net By modifying the substituents on the naphthyridine core, the emission color can be tuned across the visible spectrum, from blue and green to yellow. rsc.orgrsc.org For instance, 1,8-naphthyridine derivatives have been successfully employed as ligands in iridium(III) complexes, yielding highly efficient phosphorescent OLEDs with external quantum efficiencies (EQEs) exceeding 30%. rsc.org They have also been used to construct emitters that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in blue OLEDs. researchgate.net

The presence of bromine atoms in this compound is particularly significant for luminescent applications. The heavy bromine atoms can enhance spin-orbit coupling, a phenomenon known as the "heavy-atom effect." This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, promoting phosphorescence. While this may quench fluorescence, it is a highly desirable property for the design of electrophosphorescent materials used in highly efficient PhOLEDs. researchgate.net

The electron-deficient nature of the diazaphenanthrene core of 1,8-naphthyridine imparts n-type semiconductor characteristics, making it suitable for applications in organic electronics. Related naphthyridine-dione isomers have been used to create multifunctional organic semiconductors with respectable ambipolar charge mobilities in organic field-effect transistors (OFETs). rsc.orgresearchgate.net This suggests that the core structure of this compound could be integrated into larger conjugated systems for use in organic electronic devices.

Furthermore, the 1,8-naphthyridine framework can act as a sensitive and selective chemosensor for metal ions. Derivatives have been designed as colorimetric and fluorescent "turn-off" sensors capable of detecting ions like Ni²⁺ in aqueous solutions. nih.gov The bromine atoms on this compound offer an additional mechanism for sensing applications. For example, research on bromo-substituted aromatic compounds has shown they can function as fluorogenic probes where the enzymatic or chemical displacement of the bromide ion triggers a significant change in fluorescence, allowing for the detection of specific biological activities. nih.gov

Chemical Building Blocks for Synthetic Chemistry

Perhaps the most immediate and powerful application of this compound is its role as a trifunctional building block for the synthesis of more complex molecules. The differential reactivity of the C3-Br, C6-Br, and C2-NH₂ positions allows for sequential and site-selective modifications.

The bromine atoms at the C3 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. By coupling this compound with a wide range of boronic acids, organostannanes, terminal alkynes, or amines, chemists can readily introduce diverse aryl, heteroaryl, alkyl, or alkenyl substituents.

This synthetic versatility allows the molecule to serve as a precursor for a vast library of poly-substituted 1,8-naphthyridines. The C2-amino group can be further modified through acylation, alkylation, or used in condensation reactions to build fused heterocyclic rings, adding another dimension of structural complexity. The ability to perform sequential couplings by exploiting potential differences in the reactivity of the C3-Br and C6-Br bonds would enable the programmed construction of highly elaborate, non-symmetrical molecules.

Table 2: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypePotential ReagentsResulting Structure
C3-Br, C6-BrSuzuki-Miyaura CouplingAryl/Alkenyl Boronic AcidsC-C Bond Formation (Biaryls, etc.)
C3-Br, C6-BrSonogashira CouplingTerminal AlkynesC-C Bond Formation (Alkynylated)
C3-Br, C6-BrBuchwald-Hartwig AminationAmines, AmidesC-N Bond Formation (Arylamines)
C2-NH₂Acylation / SulfonylationAcyl Chlorides, Sulfonyl ChloridesAmide / Sulfonamide Formation
C2-NH₂Condensation / CyclizationDicarbonyls, β-KetoestersFused Heterocyclic Ring Systems

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. nih.gov The 1,8-naphthyridine nucleus is widely recognized as such a scaffold. nih.govresearchgate.net Its derivatives have demonstrated an extensive array of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.comnih.gov

Several clinically approved drugs are built upon the 1,8-naphthyridine core, the most famous being nalidixic acid, a foundational antibacterial agent. ekb.eg Other examples include the fluoroquinolone antibiotics gemifloxacin (B1671427) and enoxacin (B1671340), and the anticancer agent voreloxin. nih.gov The proven therapeutic relevance of this scaffold makes this compound a highly valuable starting point for drug discovery programs. By using it as a functionalized core, medicinal chemists can rapidly generate libraries of novel compounds through the synthetic transformations described previously. This approach allows for the systematic exploration of the chemical space around a proven pharmacophore, significantly increasing the probability of identifying new drug candidates with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Q. How can multi-step syntheses of this compound derivatives be designed for drug discovery?

  • Methodology : Prioritize orthogonal protecting groups (e.g., Boc for amines, SEM for pyridines). For example:

Suzuki coupling at C-3/C-2.

Piperidine acylation at C-4 (EDC/HOBt, DMF, 50°C).

Final deprotection (TFA/CH₂Cl₂). Monitor intermediates via LC-MS .

Q. What advanced techniques resolve challenges in regioselective functionalization?

  • Methodology : Use directing groups (e.g., –NH₂ at C-2) to steer C–H activation at C-7/C-8. Combine with cryogenic NMR (−40°C) to trap transient intermediates. For asymmetric catalysis, employ chiral ligands (e.g., BINAP) in Pd-mediated couplings .

Q. How do researchers address analytical challenges in detecting isomerization byproducts?

  • Methodology : Apply chiral HPLC (Chiralpak IA column) or capillary electrophoresis to separate atropisomers. For tautomeric forms (e.g., amine ↔ imine), use variable-temperature ¹⁵N NMR (−50°C to 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.